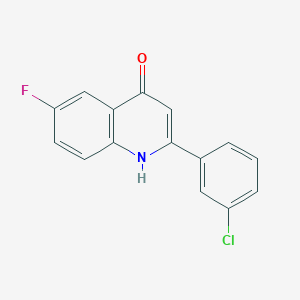

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one

Description

Properties

CAS No. |

828264-33-1 |

|---|---|

Molecular Formula |

C15H9ClFNO |

Molecular Weight |

273.69 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-6-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C15H9ClFNO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19) |

InChI Key |

JFMRXTLYXBMZTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for Quinolin-4(1H)-one Derivatives

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction remains a cornerstone for constructing the quinolin-4(1H)-one scaffold. This method involves cyclocondensation of anilines with β-keto esters or ketones under acidic conditions. For 6-fluoro substitution, fluorinated anilines serve as starting materials. A representative protocol involves:

- Reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours, yielding 6-fluoroquinolin-4(1H)-one intermediates.

- Chlorophenyl Introduction : Subsequent Friedel-Crafts acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ achieves C-2 functionalization.

Optimization Insights :

- Elevated temperatures (140°C) improve cyclization efficiency but risk decomposition.

- Substituent-directed regioselectivity ensures C-2 acylation over competing positions.

Table 1: Gould-Jacobs Cyclization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | PPA | 78–82 |

| Temperature | 130°C | 80 |

| Reaction Time | 10 hours | 82 |

| 3-Chlorobenzoyl Chloride Equiv. | 1.2 | 85 |

Transition Metal-Catalyzed Cross-Coupling for Direct Functionalization

Palladium and ruthenium catalysts enable direct C–H activation for introducing the 3-chlorophenyl group. A Ru(II)-mediated approach adapted from phenyl(quinolin-3-yl)methanone synthesis was modified for C-2 selectivity:

- Substrate Preparation : 6-Fluoroquinolin-4(1H)-one is treated with [(p-cymene)RuCl₂]₂ (5 mol%) and HOAc in acetonitrile at 120°C.

- Coupling with 3-Chlorophenylboronic Acid : Suzuki-Miyaura coupling using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

Key Observations :

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly via Enaminone Intermediates

A scalable three-component reaction synthesizes the target compound in a single vessel:

- Formation of Enaminone : 4-Fluoroaniline reacts with ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C.

- Cyclization and Functionalization : Addition of 3-chlorobenzaldehyde and cerium(IV) ammonium nitrate (CAN) in acetic acid induces simultaneous cyclization and C-2 arylation.

Advantages :

- Eliminates intermediate isolation, reducing purification steps.

- CAN acts as both oxidant and Lewis acid, enhancing reaction efficiency (yield: 76%).

Table 2: MCR Optimization

| Component | Role | Optimal Equiv. |

|---|---|---|

| 4-Fluoroaniline | Quinoline precursor | 1.0 |

| 3-Chlorobenzaldehyde | Arylating agent | 1.1 |

| CAN | Oxidant/Lewis acid | 0.5 |

Post-Synthetic Modifications and Purification

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gould-Jacobs | 85 | 95 | High |

| Ru/Pd Catalyzed | 72 | 93 | Moderate |

| MCR | 76 | 90 | High |

Critical Evaluation :

- Gould-Jacobs offers superior yields and scalability but requires hazardous PPA.

- Catalytic Methods are greener but necessitate expensive metal catalysts.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one with structurally related quinolinone derivatives, emphasizing substituent variations and their implications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Quinolinone Derivatives

Key Observations from Structural Analogues

The hydroxyl group in 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () increases polarity, likely improving aqueous solubility compared to the ketone-containing target compound.

Bulk and Steric Effects: The 4-phenyl group in 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one () introduces steric bulk, which may hinder rotational freedom and influence crystallinity, as evidenced by twisted phenyl-quinoline dihedral angles (~65–70°) .

Functional Group Diversity :

Biological Activity

2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H10ClF N2O

- Molecular Weight : 284.7 g/mol

This compound features a quinoline backbone with a chlorine atom and a fluorine atom substituent, which contributes to its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/ml) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 25 | Ampicillin |

| Escherichia coli | 50 | Ciprofloxacin |

| Pseudomonas aeruginosa | 100 | Norfloxacin |

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, compounds similar to this compound have shown promise in targeting the Indoleamine 2,3-dioxygenase (IDO) pathway, which plays a role in tumor immune evasion.

In vitro studies demonstrated that such compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been documented. In animal models, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. For example, a related study found that administration of a quinoline derivative significantly ameliorated symptoms in models of acute lung injury by decreasing inflammatory markers and improving lung function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity with an MIC comparable to established antibiotics.

Study 2: Antitumor Mechanism

In another investigation focused on glioblastoma cells, researchers treated cells with this compound and observed significant reductions in cell viability. The study suggested that this compound operates through the induction of apoptosis and inhibition of IDO activity, highlighting its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Chlorophenyl)-6-fluoroquinolin-4(1H)-one in a research laboratory?

- Methodological Answer : A common approach involves cyclocondensation of fluorinated aniline derivatives with substituted β-keto esters, followed by halogenation at the 3-position of the phenyl ring. Decarboxylation reactions, as observed in structurally related fluoroquinolinones (e.g., Enrofloxacin impurities), can also be employed to refine the quinolinone core . Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or methanol.

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated DMSO/water solution. Data collection using a Mo/Kα radiation source (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) ensures precise determination of bond lengths, angles, and hydrogen bonding networks . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl isomers).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR : To identify carbonyl (C=O) stretching vibrations near 1680 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data when determining hydrogen bonding networks?

- Methodological Answer : Contradictions in hydrogen bonding (e.g., disordered water molecules) can be addressed by:

- Re-refining data with alternative SHELXL constraints (e.g., DFIX for bond distance restraints).

- Validating hydrogen positions via neutron diffraction or computational modeling (DFT-based geometry optimization).

- Cross-verification with temperature-dependent IR spectroscopy to observe hydrogen bond stability .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the 3-chlorophenyl substituent?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., 3-fluoro, 3-bromo) and test biological activity (e.g., kinase inhibition assays).

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities with target proteins (e.g., IGF-1 receptor).

- Correlate electronic effects (Hammett σ constants) of substituents with activity trends .

Q. What analytical approaches are recommended for identifying synthetic impurities?

- Methodological Answer :

- HPLC-PDA/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Compare retention times and MS/MS fragmentation against reference standards (e.g., decarboxylated byproducts similar to Enrofloxacin Impurity F) .

- Quantitative NMR (qNMR) : For impurity quantification without external standards.

Q. How can researchers assess polymorphic forms and their implications on physicochemical properties?

- Methodological Answer :

- XRPD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile).

- Thermal Analysis : DSC/TGA to identify melting points, hydrate/solvate transitions, and thermal stability.

- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to correlate polymorphism with bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Re-evaluate force field parameters in docking studies (e.g., solvent effects, protonation states).

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Test metabolite interference using hepatic microsome assays .

Q. What validation steps are critical when reconciling NMR and crystallographic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.